N-(2-Oxooxetan-3-yl)benzenesulfonamide
Description
N-(2-Oxooxetan-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-oxooxetane moiety. Below, we compare these analogs to infer structure-activity relationships (SAR) relevant to this compound.
Properties
CAS No. |
61997-55-5 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-(2-oxooxetan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c11-9-8(6-14-9)10-15(12,13)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI Key |
HWPZNOHDNCCNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)O1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxooxetan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate oxetane derivative. One common method is the reaction of benzenesulfonyl chloride with 3-hydroxy-2-oxetanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxooxetan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamides .
Scientific Research Applications
N-(2-Oxooxetan-3-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxooxetan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The oxetane ring can also participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
PPARγ Ligands
Non-TZD (thiazolidinedione) benzenesulfonamide derivatives, such as N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6) and its analogs, exhibit PPARγ agonist activity. Docking studies reveal:
| Compound | Gold Score (GS) | Hydrogen Bonding Score | Affinity for PPARγ |
|---|---|---|---|
| 6 | 78.09 | 6.11 | Moderate |
| 7 | 87.26 | 7.42 | High |
Compound 7’s superior GS and hydrogen bonding interactions (e.g., with Ser289 and His449 residues) suggest that electron-rich substituents (e.g., quinoline) enhance binding .
Anticancer Agents
Benzenesulfonamide derivatives with indole or thiophene moieties demonstrate cytotoxicity:
| Compound | Structure (Simplified) | IC50 (μg/mL) | Cell Line | Reference |
|---|---|---|---|---|
| 9 | Indole-chlorobenzoyl | 35 | HCT116 | |
| 18 | Indole-4-chlorobenzoyl | 90 | MCF-7 | |
| 5, 8, 10 | Thiophene derivatives | ~Doxorubicin | Multiple |
While Compounds 9 and 18 are less potent than 5-fluorouracil (5-FU), their activity highlights the importance of halogenated aromatic groups. Thiophene-containing analogs (e.g., Compound 8) rival doxorubicin, suggesting conjugated systems improve DNA intercalation .
HIV Integrase Inhibitors
Styrylquinoline-benzenesulfonamide hybrids, such as N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide, show moderate HIV integrase (IN) inhibition. Key SAR findings:
Anti-inflammatory and Analgesic Agents
Compounds A and C (structures undisclosed in evidence) exhibit in vivo anti-inflammatory effects comparable to diclofenac and indomethacin. Docking studies attribute this to COX-2 inhibition, though mechanisms require further elucidation .
Key Research Findings
Substituent Effects : Electron-deficient groups (e.g., chloro, nitro) enhance cytotoxicity and target binding across analogs.
Heterocyclic Moieties: Quinoline, thiophene, and pyrimidine rings improve solubility and potency.
Assay Methods : The SRB assay () is critical for high-throughput cytotoxicity screening, with sensitivities surpassing Bradford and Lowry methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
